molecular formula C14H11FO3 B1404264 [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester CAS No. 198994-01-3

[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester

Cat. No.: B1404264
CAS No.: 198994-01-3
M. Wt: 246.23 g/mol
InChI Key: QRCQQSVHYNASGA-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-carboxylic acid, 4’-fluoro-2-hydroxy-, methyl ester: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a carboxylic acid group at the 4-position, a fluorine atom at the 4’-position, and a hydroxyl group at the 2-position, which is esterified with a methyl group

Mechanism of Action

Target of Action

Methyl 4-(4-fluorophenyl)-3-hydroxybenzoate, also known as “[1,1’-Biphenyl]-4-carboxylic acid, 4’-fluoro-2-hydroxy-, methyl ester”, is a complex compound with potential biological activityIt is suggested that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by binding to them, thereby altering their function . This interaction could lead to changes in cellular processes, potentially leading to various biological effects.

Biochemical Pathways

For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-fluoro-2-hydroxy-, methyl ester typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.

    Introduction of Functional Groups: The carboxylic acid group can be introduced through a Friedel-Crafts acylation reaction, followed by hydrolysis. The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Esterification: The hydroxyl group at the 2-position can be esterified with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki coupling and Friedel-Crafts acylation reactions, as well as the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group at the 2-position can undergo oxidation to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its biphenyl core and functional groups.

    Materials Science: It can be used in the synthesis of polymers and other materials with specific electronic properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate the interactions of biphenyl derivatives with biological macromolecules.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Its derivatives may have potential therapeutic applications.

Comparison with Similar Compounds

  • [1,1’-Biphenyl]-4-carboxylic acid, 4’-chloro-2-hydroxy-, methyl ester
  • [1,1’-Biphenyl]-4-carboxylic acid, 4’-bromo-2-hydroxy-, methyl ester
  • [1,1’-Biphenyl]-4-carboxylic acid, 4’-iodo-2-hydroxy-, methyl ester

Uniqueness: The presence of the fluorine atom at the 4’-position in [1,1’-Biphenyl]-4-carboxylic acid, 4’-fluoro-2-hydroxy-, methyl ester imparts unique electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine is highly electronegative, which can influence the compound’s reactivity and interactions with biological targets. Additionally, the hydroxyl group at the 2-position and the esterification with methanol provide further opportunities for chemical modifications and functionalization.

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)10-4-7-12(13(16)8-10)9-2-5-11(15)6-3-9/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCQQSVHYNASGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 4-bromo-3-hydroxybenzoate (2.1 g, 9.0 mmol), 4-fluorophenyl-boronic acid (2.52 g, 18 mmol), tetrakis(triphenylphosphine)palladium (0.52 g, 0.45 mmol), and 2M aqueous sodium carbonate solution (11 ml) in ethanol/toluene (1:5, 30 ml) were heated at reflux overnight. After cooling the solvent was removed in vacuo and the residue dissolved in EtOAc then washed with sat. aq. sodium bicarbonate and dried over MgSO4. The crude product was purified by column chromatography eluting with 1% MeOH/DCM giving the title compound as a solid (1.9 g). MS(ES): MH+ 247, M-H+ 245.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
ethanol toluene
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.52 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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